molecular formula C10H13NO2 B035863 5-Tert-butylnicotinic acid CAS No. 1211589-63-7

5-Tert-butylnicotinic acid

Cat. No.: B035863
CAS No.: 1211589-63-7
M. Wt: 179.22 g/mol
InChI Key: LFFKLILKZSVRJV-UHFFFAOYSA-N
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Description

5-Tert-butylnicotinic acid, also known as 5-(tert-Butyl)nicotinic acid, is a derivative of nicotinic acid. It is characterized by the presence of a tert-butyl group attached to the fifth position of the pyridine ring. This compound has the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol .

Scientific Research Applications

5-Tert-butylnicotinic acid has several scientific research applications:

Mechanism of Action

The specific mechanism of action of 5-Tert-butylnicotinic acid is not mentioned in the available resources .

Safety and Hazards

The safety information for 5-Tert-butylnicotinic acid indicates that it is harmful if swallowed and may cause skin and eye irritation . It is also harmful to aquatic life with long-lasting effects .

Relevant Papers There are several peer-reviewed papers related to this compound . These papers discuss various aspects of the compound, including its synthesis, chemical properties, and uses in different reactions. Further analysis of these papers would provide more detailed information about the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Tert-butylnicotinic acid involves the reaction of 5-bromonicotinic acid with tert-butylmagnesium chloride in the presence of copper(I) iodide as a catalyst. The reaction is typically carried out in tetrahydrofuran at -70°C under a nitrogen atmosphere . The tert-butylmagnesium chloride acts as a nucleophile, replacing the bromine atom with a tert-butyl group.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Tert-butylnicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 5-Tert-butylpyridine-3-carboxylic acid, while reduction can produce 5-Tert-butylpyridine-3-methanol .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Tert-butylnicotinic acid is unique due to the presence of the bulky tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its stability and selectivity in certain reactions, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

5-tert-butylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-10(2,3)8-4-7(9(12)13)5-11-6-8/h4-6H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFFKLILKZSVRJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00609911
Record name 5-tert-Butylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211589-63-7
Record name 5-(1,1-Dimethylethyl)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211589-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-tert-Butylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-tert-butylnicotinic acid
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